molecular formula C30H44O4 B12325170 16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione

16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione

Cat. No.: B12325170
M. Wt: 468.7 g/mol
InChI Key: OWDAIHNVLSQWBW-UHFFFAOYSA-N
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Description

16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione is a complex organic compound belonging to the class of triterpenoids. Triterpenoids are a large and diverse group of naturally occurring organic compounds derived from six isoprene units. This compound is characterized by its intricate pentacyclic structure and multiple functional groups, including hydroxyl and ketone groups.

Preparation Methods

The synthesis of 16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione involves several steps, starting from simpler organic molecules. The synthetic route typically includes:

    Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure. Common reagents used include strong acids or bases to facilitate the cyclization.

    Introduction of Functional Groups: Hydroxyl and ketone groups are introduced through oxidation and reduction reactions. Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Industrial Production: Industrial production methods may involve the use of biocatalysts or microbial fermentation to produce the compound in larger quantities. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common nucleophiles include halides and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may yield a secondary alcohol.

Scientific Research Applications

16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and stability of triterpenoids. Researchers investigate its chemical behavior under various conditions to understand the properties of similar compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is used in cell culture and animal studies to evaluate its effects on biological systems.

    Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound for drug development. Researchers aim to develop derivatives with enhanced efficacy and reduced toxicity.

    Industry: In the industrial sector, the compound is used in the synthesis of other complex organic molecules. It serves as a building block for the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

    Pathways: The compound may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and immune response. By inhibiting this pathway, the compound may exert anti-inflammatory effects.

    Effects: The overall effects of the compound depend on its specific interactions with molecular targets and pathways. These effects may include reduced inflammation, decreased oxidative stress, and inhibition of cancer cell growth.

Comparison with Similar Compounds

16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione can be compared with other similar triterpenoid compounds:

    Similar Compounds: Other triterpenoids with similar structures include betulinic acid, ursolic acid, and oleanolic acid. These compounds also possess pentacyclic structures and exhibit various biological activities.

    Uniqueness: The uniqueness of this compound lies in its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and biological properties.

    Comparison: Compared to betulinic acid, ursolic acid, and oleanolic acid, this compound may exhibit different levels of potency and selectivity in its biological activities. Researchers study these differences to identify the most promising compounds for therapeutic development.

Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione

InChI

InChI=1S/C30H44O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22-25,32H,8,10-14,16H2,1-7H3

InChI Key

OWDAIHNVLSQWBW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(C5(C)C)O)C)C)C)OC1=O)C

Origin of Product

United States

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